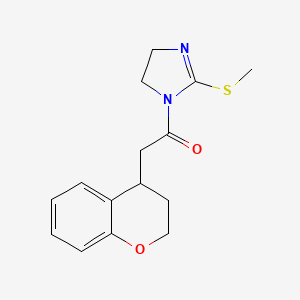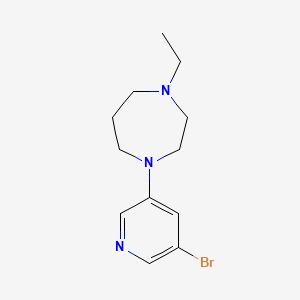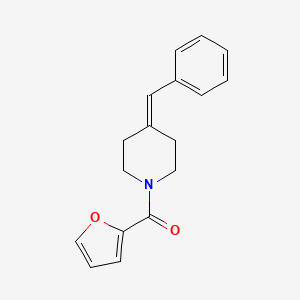![molecular formula C19H23NO2 B7584467 (4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone, commonly known as BHOM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BHOM belongs to the class of compounds known as opioids and has been found to exhibit potent analgesic properties. In recent years, BHOM has been the subject of extensive research aimed at understanding its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
BHOM acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain perception. The compound binds to these receptors, leading to the activation of a cascade of events that ultimately results in the inhibition of pain signals. BHOM has been found to be highly selective for the mu-opioid receptor, which is the primary target for most opioid analgesics.
Biochemical and Physiological Effects:
BHOM has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, BHOM has been found to produce sedative effects, which could make it useful for the treatment of anxiety and sleep disorders. The compound has also been found to produce respiratory depression, which is a common side effect of opioid analgesics.
Advantages and Limitations for Lab Experiments
One advantage of BHOM is its high potency, which makes it useful for in vitro studies that require a small amount of compound. In addition, the compound has a well-defined mechanism of action, which makes it useful for studying the opioid receptor system. However, one limitation of BHOM is its potential for abuse, which could make it difficult to use in clinical studies.
Future Directions
There are several future directions for research on BHOM. One area of interest is the development of analogs that exhibit improved selectivity and reduced side effects. Another area of interest is the development of formulations that allow for controlled release of the compound, which could improve its efficacy and reduce its potential for abuse. Finally, there is a need for further studies aimed at understanding the long-term effects of BHOM on the body, particularly with regard to its potential for addiction and tolerance.
Synthesis Methods
BHOM can be synthesized through a multi-step process that involves the reaction of piperidine with benzaldehyde, followed by the reaction of the resulting compound with 2,5-dioxabicyclo[2.2.1]heptane-2,6-dione. The final product, BHOM, is obtained through a series of purification steps. The synthesis of BHOM has been optimized to yield a high purity product that can be used for both in vitro and in vivo studies.
Scientific Research Applications
BHOM has been the subject of extensive research aimed at understanding its potential as a therapeutic agent. The compound has been found to exhibit potent analgesic properties, making it a promising candidate for the treatment of pain. In addition, BHOM has been shown to have anti-inflammatory properties, which could make it useful for the treatment of conditions such as arthritis.
Properties
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-19(17-13-16-6-7-18(17)22-16)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-5,12,16-18H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUBDCZZDGRJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCC(=CC4=CC=CC=C4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)


![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)

![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)

